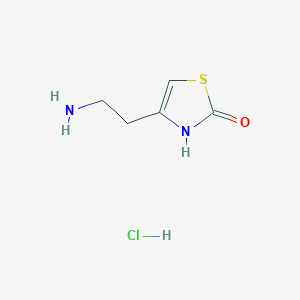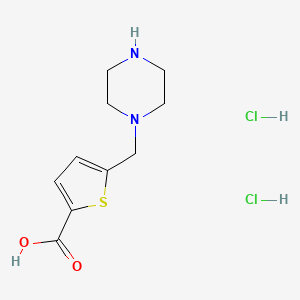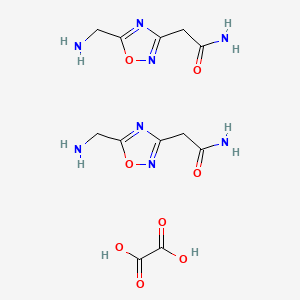
2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Overview
Description
This compound contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains an acetamide group, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions involving amines .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the oxadiazole ring and the acetamide group. These groups could participate in hydrogen bonding and other intermolecular interactions, which could impact the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing oxadiazole rings and acetamide groups are often involved in substitution reactions, condensation reactions, and other types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the acetamide group could increase the compound’s solubility in water .Scientific Research Applications
Antimicrobial and Hemolytic Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazole, closely related to 2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate, show significant antimicrobial activity. For instance, a study synthesized various derivatives and found them active against selected microbial species, with certain compounds being particularly potent against microbes and exhibiting less toxicity, making them candidates for further biological screening (Gul et al., 2017). Another study focused on the synthesis of different acetamide derivatives of 1,3,4-oxadiazole, showing promising antibacterial and anti-enzymatic potential, supported by low hemolytic activity (Nafeesa et al., 2017).
Antidiabetic Potential
Some derivatives of 1,3,4-oxadiazole have been evaluated for their antidiabetic potential. For example, a study synthesized S-substituted acetamide derivatives and assessed them for enzyme inhibition in relation to diabetes, indicating their potential as valuable anti-diabetic agents (Abbasi et al., 2020).
Anticancer Applications
The synthesis of oxadiazole derivatives has also been explored for anticancer applications. A study designed and synthesized 1,3,4-oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), showing significant activity against lung cancer cell lines (Panchal et al., 2020).
Energetic Material Synthesis
Compounds based on the 1,2,4-oxadiazol structure have been utilized in the synthesis of insensitive energetic materials. A study focused on combining 1,2,5- and 1,2,4-oxadiazole rings, creating compounds with moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential use in energetic materials (Yu et al., 2017).
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring and an acetamide group. Compounds with these functional groups are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially impact pathways related to inflammation, viral replication, or cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8N4O2.C2H2O4/c2*6-2-5-8-4(9-11-5)1-3(7)10;3-1(4)2(5)6/h2*1-2,6H2,(H2,7,10);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFBXVEIILVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)CN)C(=O)N.C(C1=NOC(=N1)CN)C(=O)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



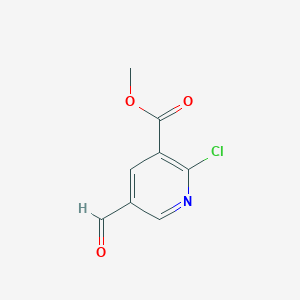


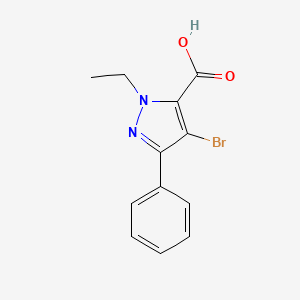
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)
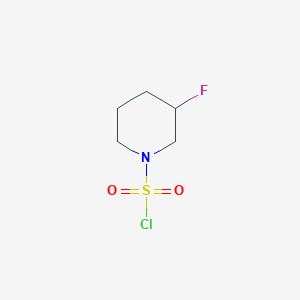
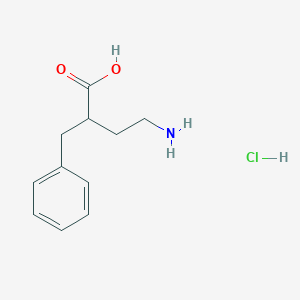
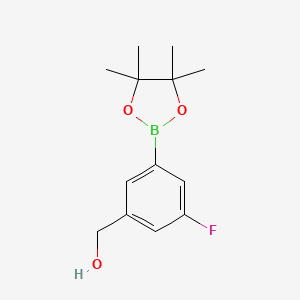
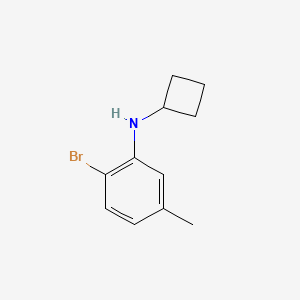

![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

